molecular formula C19H20N2S B1504141 (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole CAS No. 1203507-02-1

(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole

Cat. No.: B1504141
CAS No.: 1203507-02-1
M. Wt: 308.4 g/mol
InChI Key: RPBRMANNSNGNFS-MAUKXSAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole is a complex organic compound characterized by its unique structural framework

Biochemical Analysis

Biochemical Properties

(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the apoptotic pathway, such as BCL-2 family proteins, which are key regulators of apoptosis . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting or activating their function. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by disrupting the balance between pro-apoptotic and anti-apoptotic proteins . Additionally, it has been shown to affect the phosphorylation levels of key signaling molecules, thereby altering cell cycle progression and metabolic activities . These cellular effects highlight the potential of this compound in cancer therapy and other biomedical applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. For instance, it has been shown to bind to the BCL-2 family of proteins, inhibiting their anti-apoptotic function and promoting apoptosis in cancer cells . Additionally, this compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins. These molecular mechanisms provide insights into how this compound can be used to develop targeted therapies for various diseases.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit changes in stability and degradation, which can influence its long-term effects on cellular function. In in vitro studies, it has been shown to maintain its activity for extended periods, making it suitable for long-term experiments . In in vivo studies, the compound’s stability may be affected by various factors, such as metabolic degradation and interaction with other biomolecules . Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as liver damage and other adverse reactions . These dosage effects highlight the importance of determining the optimal dose for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, such as the mitochondria and nucleus, where it exerts its effects . Understanding the transport and distribution mechanisms of this compound can help optimize its delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been shown to localize in various subcellular compartments, including the mitochondria, nucleus, and cytoplasm . Its localization is often mediated by targeting signals and post-translational modifications that direct it to specific organelles. For example, its accumulation in the mitochondria can promote apoptosis by disrupting mitochondrial function and inducing the release of pro-apoptotic factors . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Properties

IUPAC Name

(2S,3R)-2-phenyl-3-propan-2-yl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-13(2)15-12-21-16-10-6-7-11-17(16)22-19(21)20-18(15)14-8-4-3-5-9-14/h3-11,13,15,18H,12H2,1-2H3/t15-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBRMANNSNGNFS-MAUKXSAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN2C3=CC=CC=C3SC2=N[C@@H]1C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole
Reactant of Route 2
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole
Reactant of Route 3
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole
Reactant of Route 4
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole
Reactant of Route 5
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole
Reactant of Route 6
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole

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